molecular formula C11H12N2O3 B8710903 4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 117242-06-5

4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8710903
Key on ui cas rn: 117242-06-5
M. Wt: 220.22 g/mol
InChI Key: KAELIXAZPONYCD-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

A solution of 2-(4-methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (1.2 g, 3.52 mmol) and cerium ammonium nitrate (5.78 g, 10.56 mmol) in acetonitrile (30 ml) and water (15 ml) was stirred at 0° C. for 1 hrs, after this time the reaction was warmed to room temperature and stirred for a further 15 h. The solvent was evaporated in vacuo and dichloromethane added. The organic phase was separated, washed with saturated aqueous ammonium chloride solution and brine, then dried and evaporated in vacuo. The crude residue was purified by flash column chromatography (15% ethyl acetate in dichloromethane) to afford the title compound (300 mg, 39%). HPLC retention time 3.71 min. Mass spectrum (ES+) m/z 221 (M+H).
Name
2-(4-methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH2:17][C:16]([CH3:19])([CH3:18])[C:15]3[C:10](=[CH:11][C:12]([N+:20]([O-:22])=[O:21])=[CH:13][CH:14]=3)[C:9]2=[O:23])=CC=1.[N+]([O-])([O-])=O.[NH4+].[Ce]>C(#N)C.O>[CH3:18][C:16]1([CH3:19])[C:15]2[C:10](=[CH:11][C:12]([N+:20]([O-:22])=[O:21])=[CH:13][CH:14]=2)[C:9](=[O:23])[NH:8][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
2-(4-methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C(CN2C(C3=CC(=CC=C3C(C2)(C)C)[N+](=O)[O-])=O)C=C1
Name
cerium ammonium nitrate
Quantity
5.78 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and dichloromethane
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride solution and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (15% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(CNC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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